3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class. Its structure comprises a benzofuran core substituted with a carboxamide group and an amido moiety linked to a pentyloxybenzene ring. Such compounds are of significant interest in organic chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions starting from benzofuran and suitable derivatives. Here’s a general synthetic route:
Nitration: : Benzofuran undergoes nitration to introduce a nitro group.
Reduction: : The nitrobenzofuran is reduced to aminobenzofuran.
Acylation: : The aminobenzofuran reacts with an appropriate acylating agent to form the carboxamide group.
Coupling Reaction: : The carboxamide derivative is further reacted with 4-(pentyloxy)benzoic acid or its derivatives under suitable conditions to form the final compound.
Industrial Production Methods: In industrial settings, these synthesis steps are scaled up, often employing continuous flow techniques or batch processes, with careful optimization of reaction conditions to maximize yield and purity. Solvents, catalysts, and reaction times are meticulously controlled, and purification often involves recrystallization or chromatographic methods.
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: : Under oxidative conditions, certain substituents can be further functionalized or removed.
Reduction: : Reductive conditions may alter specific functional groups, potentially changing the biological activity.
Substitution: : Electrophilic or nucleophilic substitution can occur on the aromatic rings, enabling modifications to the core structure.
Oxidation: : Use of reagents like PCC (Pyridinium chlorochromate) or potassium permanganate.
Reduction: : Employing reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: : Conditions vary depending on the desired substituent but may involve reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products Formed: The reactions yield a variety of derivatives depending on the conditions applied. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce new functional groups, expanding the compound's utility in different applications.
Scientific Research Applications
3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: : As an intermediate for synthesizing more complex molecules with potential utility in pharmaceuticals.
Biology: : Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Screening for pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Industry: : Used in the development of new materials or as a functional additive in polymers and coatings.
Mechanism of Action
The exact mechanism by which 3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide exerts its effects can vary based on its application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves the formation of non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, with specific binding sites on the target molecules, thereby influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds:
3-(4-(Methoxy)benzamido)benzofuran-2-carboxamide: : With a methoxy group instead of pentyloxy, it shows different chemical and biological properties.
3-(4-(Ethoxy)benzamido)benzofuran-2-carboxamide: : The ethoxy substitution affects solubility and reactivity differently.
3-(4-(Propoxy)benzamido)benzofuran-2-carboxamide: : Substitution with a propoxy group impacts its pharmacokinetic profile.
Uniqueness: The pentyloxy group in 3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide introduces unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This distinctiveness makes it a valuable compound in the design and synthesis of new chemical entities with specific desired properties.
That’s a detailed dive into the world of this compound for you! If this was a bit too much, let me know what I can expand or simplify for you.
Properties
IUPAC Name |
3-[(4-pentoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-3-6-13-26-15-11-9-14(10-12-15)21(25)23-18-16-7-4-5-8-17(16)27-19(18)20(22)24/h4-5,7-12H,2-3,6,13H2,1H3,(H2,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCJISJSZRNTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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